4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The synthesis of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves several steps. Typically, the synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block and an intermediate in the synthesis of various sugars.
Biology: It plays a role in studying protein-glycan interactions and glycan structures.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is utilized in the production of biochemical reagents and as an intermediate in pharmaceutical research
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be compared with other similar compounds such as:
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside: This compound has additional methoxybenzyl groups, which may affect its reactivity and applications.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: This compound is used as a chiral building block and intermediate in the preparation of different sugars.
These comparisons highlight the unique structural features and applications of this compound in glycobiology research.
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-AKDAEUIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.